

physical and chemical properties of 2,4,5,6-Tetrachloropyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,5,6-Tetrachloropyrimidine**

Cat. No.: **B156064**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2,4,5,6-Tetrachloropyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Polychlorinated Scaffold

2,4,5,6-Tetrachloropyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic and medicinal chemistry. The pyrimidine core is a ubiquitous motif in biologically active molecules, most notably as a fundamental component of nucleobases. The presence of four chlorine atoms on this core imparts a unique and highly exploitable reactivity profile. These electron-withdrawing chlorine atoms render the pyrimidine ring exceptionally susceptible to nucleophilic attack, transforming it into a versatile scaffold for the synthesis of a diverse array of substituted pyrimidines. This guide offers an in-depth exploration of the physicochemical properties, reactivity, and practical applications of **2,4,5,6-tetrachloropyrimidine**, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a starting material is paramount for its successful application in synthesis and research.

Physical Properties

2,4,5,6-Tetrachloropyrimidine is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its key physical properties are summarized in the table below.

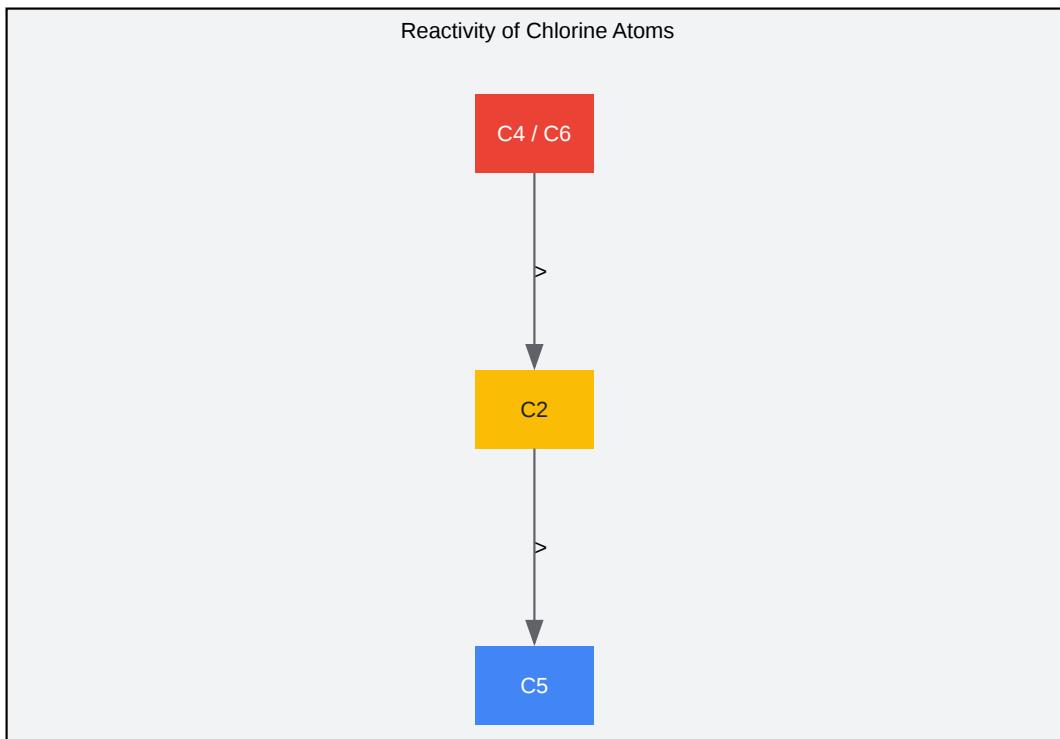
Property	Value	Source(s)
Molecular Formula	C ₄ Cl ₄ N ₂	[1] [2]
Molecular Weight	217.87 g/mol	[1] [2]
Melting Point	68-70 °C	[3]
Appearance	White to light yellow crystalline solid	N/A
Solubility	Insoluble in water, soluble in many organic solvents	N/A
CAS Number	1780-40-1	[1]

Spectroscopic Data

The spectroscopic profile of **2,4,5,6-tetrachloropyrimidine** is crucial for its identification and for monitoring reaction progress.

Spectrum Type	Key Features	Source(s)
¹³ C NMR	Provides information on the carbon skeleton.	[4]
Mass Spec (MS)	Shows a characteristic isotopic pattern for a molecule containing four chlorine atoms.	[1]
Infrared (IR)	Displays characteristic vibrations for the C-Cl and C-N bonds within the aromatic ring.	[1]
Raman	Provides complementary vibrational data.	[1]

Chemical Reactivity and Mechanistic Insights


The synthetic utility of **2,4,5,6-tetrachloropyrimidine** is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, amplified by the inductive effect of the four chlorine atoms, makes the carbon atoms of the ring highly electrophilic and thus prone to attack by a wide range of nucleophiles.

Regioselectivity of Nucleophilic Substitution

A key feature of polychlorinated pyrimidines is the differential reactivity of the chlorine atoms at various positions. This allows for controlled, sequential substitutions. In the case of **2,4,5,6-tetrachloropyrimidine**, the general order of reactivity for nucleophilic substitution is:

C4/C6 > C2 > C5

This regioselectivity is a direct consequence of the electronic properties of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, and they can stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the ring nitrogens (C2, C4, and C6). The chlorine at the C5 position is less activated towards substitution. The C4 and C6 positions are generally the most reactive.^[5] This differential reactivity is a powerful tool, enabling the programmed synthesis of multi-substituted pyrimidines.^[6]

[Click to download full resolution via product page](#)

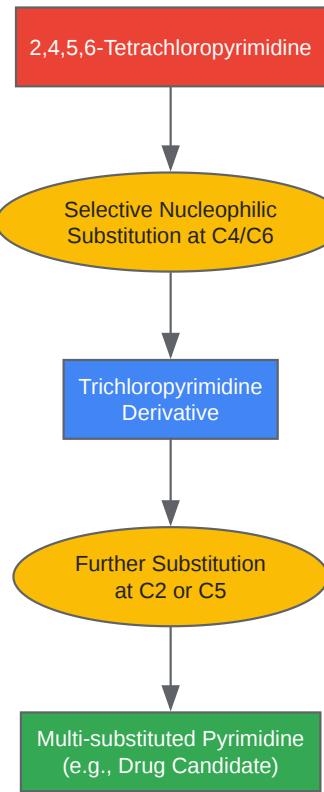
Caption: General order of reactivity for nucleophilic substitution.

Typical Nucleophilic Substitution Reactions

A variety of nucleophiles can be employed to displace the chlorine atoms of **2,4,5,6-tetrachloropyrimidine**. These include:

- Oxygen Nucleophiles (Alkoxides, Phenoxides): Reactions with alcohols and phenols, typically in the presence of a base, yield the corresponding alkoxy- and aryloxypyrimidines. The initial substitution occurs preferentially at the C4 position.[5][7]
- Nitrogen Nucleophiles (Amines, Sulfonamides): Amines and sulfonamides readily displace the chlorine atoms, with the site of attack being highly selective. Aryl sulfonamides have

been shown to react with **2,4,5,6-tetrachloropyrimidine** to give novel trichloropyrimidine-tagged sulfonamides.[6]


- Sulfur Nucleophiles (Thiols): Thiols can also be used as nucleophiles to introduce thioether linkages.

The site-selective nature of these reactions allows for the synthesis of novel trichloropyrimidine hybrid derivatives.[6]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[8] **2,4,5,6-Tetrachloropyrimidine**'s ability to undergo sequential and regioselective substitutions makes it an invaluable starting material for building libraries of potential drug candidates.

For example, in the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors for the treatment of Triple-Negative Breast Cancer (TNBC), a related compound, 2,4,5-trichloropyrimidine, undergoes an initial SNAr reaction with an aminobenzamide derivative.[8] A second SNAr reaction at a different position allows for the introduction of another functional group, demonstrating the power of sequential substitutions on a polychlorinated pyrimidine core.[8] This highlights the general strategy of using these scaffolds to create complex, multi-substituted molecules with potential therapeutic applications.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing complex pyrimidines.

Experimental Protocol: Nucleophilic Substitution with an Aryl Sulfonamide

The following is a representative protocol for the nucleophilic substitution of an aryl sulfonamide onto **2,4,5,6-tetrachloropyrimidine**, based on published methodologies.^[6]

Objective: To synthesize a novel trichloropyrimidine-tagged sulfonamide via a site-selective nucleophilic substitution reaction.

Materials:

- **2,4,5,6-Tetrachloropyrimidine (TCP)**
- Aryl sulfonamide
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Base (e.g., Potassium carbonate (K_2CO_3) or Sodium hydride (NaH))
- Inert gas (Nitrogen or Argon)
- Standard glassware for anhydrous reactions
- Magnetic stirrer and heating mantle
- Thin Layer Chromatography (TLC) plates and developing chamber
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl sulfonamide (1.0 equivalent) and the anhydrous solvent.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at this temperature for 15-30 minutes to ensure complete deprotonation of the sulfonamide.
- Addition of Tetrachloropyrimidine: While maintaining the inert atmosphere, add a solution of **2,4,5,6-tetrachloropyrimidine** (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction should be monitored by TLC. Gentle heating may be required for less reactive sulfonamides.

- Workup: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired trichloropyrimidine-tagged sulfonamide.

Safety and Handling

As with all chlorinated organic compounds, **2,4,5,6-tetrachloropyrimidine** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Always wear protective clothing, chemical-resistant gloves, and safety goggles.[9][10]
- Ventilation: Use this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][11]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[10][12] Keep containers tightly sealed.[9]
- Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a suitable, labeled container for disposal.[9]
- First Aid: In case of contact with eyes or skin, flush immediately with plenty of water for at least 15 minutes.[11][13] If inhaled, move to fresh air.[12] Seek medical attention in all cases of exposure.

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.[9][10][11][12][13]

Conclusion

2,4,5,6-Tetrachloropyrimidine is a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly the regioselectivity of its nucleophilic substitution reactions, provides a reliable platform for the construction of complex, multi-substituted pyrimidine derivatives. For researchers and scientists in drug development, a thorough understanding of the principles outlined in this guide is essential for leveraging the full synthetic potential of this important heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,5,6-Tetrachloropyrimidine | C4Cl4N2 | CID 15690 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,4,5,6-TETRACHLOROPYRIMIDINE | 14121-36-9 [chemicalbook.com]
- 4. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cohizon.com [cohizon.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,4,5,6-Tetrachloropyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156064#physical-and-chemical-properties-of-2-4-5-6-tetrachloropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com